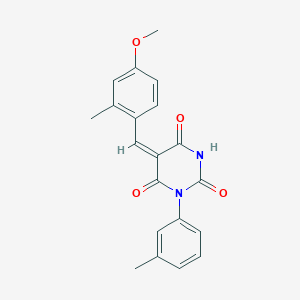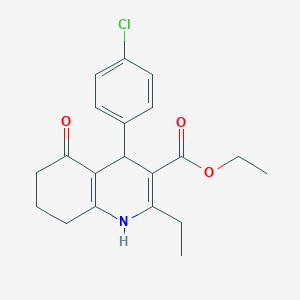
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone, also known as THIQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. THIQ has a unique chemical structure that makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties.
作用機序
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone exerts its biological effects through its interaction with various receptors and neurotransmitter systems in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. The precise mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. This compound has also been shown to have anticonvulsant, antidepressant, and antipsychotic effects. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties. This compound is also relatively easy to synthesize using various methods. However, this compound has limited solubility in water, which can make it challenging to work with in some experiments. In addition, this compound has been found to be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the exploration of this compound's potential in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further studies are also needed to fully understand the mechanism of action of this compound and its interaction with various receptors and neurotransmitter systems in the brain.
合成法
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a beta-arylethylamine with a carbonyl compound in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, a carbonyl compound, and a formaldehyde or paraformaldehyde in the presence of an acid catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific research question.
科学的研究の応用
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. This compound has also been found to be a potent dopamine agonist and has been used as a ligand in dopamine receptor studies. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-propan-2-yl-3,5,6,7,8,8a-hexahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,9H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLDAQYFFQGZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCCCC2NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
